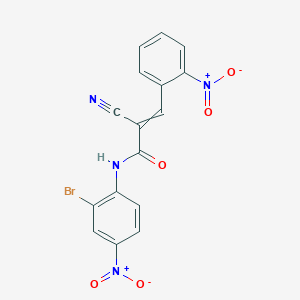

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide

Description

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and amide functional groups

Properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN4O5/c17-13-8-12(20(23)24)5-6-14(13)19-16(22)11(9-18)7-10-3-1-2-4-15(10)21(25)26/h1-8H,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIPCGKLLQSOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of nitro groups to the aromatic ring.

Bromination: Substitution of hydrogen atoms with bromine atoms on the aromatic ring.

Formation of Cyano Group: Introduction of the cyano group through nucleophilic substitution.

Amidation: Formation of the amide bond through reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide can be compared with other similar compounds, such as:

N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

Phenoxy acetamide derivatives: Share some structural features but differ in functional groups, affecting their pharmacological properties.

The uniqueness of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 417.17 g/mol |

| Density | 1.731 g/cm³ |

| Boiling Point | 624.1 ºC |

| Flash Point | 331.2 ºC |

The presence of both bromo and nitro groups in its structure contributes to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related nitrophenyl derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor of cysteine proteases, which are crucial in various physiological processes and disease mechanisms.

Case Studies

-

Anticancer Efficacy :

A study explored the effects of similar compounds on breast cancer cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death . -

Antimicrobial Activity :

Another investigation focused on the antimicrobial properties of nitrophenyl derivatives. The study found that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating bacterial infections . -

Enzyme Inhibition :

Research on enzyme inhibitors demonstrated that nitrophenyl analogs showed selective inhibition of cathepsin L over other cysteine proteases. This selectivity is attributed to the electronic properties imparted by the nitro groups, enhancing binding affinity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide, a comparative analysis was conducted with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Nitrophenylacrylamide | Similar amide structure | Anticancer activity |

| 2-Bromo-N-(4-methylphenyl)acetamide | Bromo-substituted amide | Antimicrobial properties |

| N-(4-Methylphenyl)-3-nitroacrylamide | Nitro group on acrylamide | Cytotoxic effects |

This comparison highlights the unique aspects of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide, particularly its combination of electron-withdrawing and donating groups, which may enhance its biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.